molecular formula C13H18N2O5 B2457692 5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2416233-58-2

5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2457692
CAS No.: 2416233-58-2
M. Wt: 282.296
InChI Key: ASQOEDNUQFHODB-UHFFFAOYSA-N
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Description

5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H18N2O5 and its molecular weight is 282.296. The purity is usually 95%.
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Properties

IUPAC Name

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-7-9(11(16)17)14-10(19-7)8-5-15(6-8)12(18)20-13(2,3)4/h8H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQOEDNUQFHODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C13H17N3O4
  • Molecular Weight : 251.28 g/mol
  • IUPAC Name : this compound

The presence of the oxazole ring and the azetidine moiety suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole and azetidine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial effects of similar compounds against various pathogens.
  • Anti-inflammatory Properties : Compounds with related structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
    Enzyme TargetInhibition TypeReference
    COX-1Competitive
    COX-2Non-selective
  • Receptor Modulation : The azetidine component may interact with various receptors involved in cell signaling pathways, potentially altering cellular responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with bulky substituents exhibited significant inhibition zones compared to controls, suggesting that structural modifications enhance activity.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that related compounds significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages. This reduction was associated with decreased COX expression, highlighting the compound's anti-inflammatory potential.

Study 3: Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines showed that oxazole derivatives induced apoptosis through mitochondrial pathways. The compound's ability to activate caspases suggests its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:
The compound can be synthesized via a multi-step pathway involving:

  • Azetidine ring formation : Use tert-butyloxycarbonyl (Boc) protection for the azetidine nitrogen, as described in similar heterocyclic syntheses (e.g., tert-butyl carbamate intermediates in ).
  • Oxazole-carboxylic acid coupling : Reflux conditions with acetic acid and sodium acetate (as in ’s Method A) may facilitate cyclization.
  • Purification : Recrystallize from a DMF/acetic acid mixture () or employ column chromatography with ethyl acetate/hexane gradients.

Key Considerations : Monitor reaction progress via TLC and confirm intermediates via 1H^1H-NMR. Yield optimization may require adjusting reflux duration (3–5 hours) or catalyst loading .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H-/13C^{13}C-NMR to confirm azetidine, oxazole, and Boc group integration (e.g., tert-butyl protons at ~1.4 ppm).
    • FTIR for carbonyl stretches (C=O at ~1700 cm1^{-1}) and oxazole ring vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Chromatography : HPLC with a C18 column ( ) to assess purity (>95% by area normalization).

Data Validation : Cross-reference with published spectra of structurally analogous compounds ( ).

Advanced: How can researchers address stability challenges during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (N2_2) to prevent Boc group hydrolysis ( ). Avoid exposure to moisture or strong oxidizers.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. If decomposition occurs, consider alternative protecting groups (e.g., Fmoc) or lyophilization for long-term stability .

Contradiction Analysis : Discrepancies in reported solubility (e.g., DMF vs. acetonitrile) may arise from polymorphic forms; use X-ray diffraction (XRD) to identify crystalline variants .

Advanced: What experimental designs are suitable for evaluating biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme inhibition: Use fluorescence-based assays (e.g., kinase targets) with IC50_{50} calculations.
    • Cellular toxicity: MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM).
  • In Vivo Studies : Apply randomized block designs () with split-plot arrangements for dose/response variables. Include positive controls (e.g., cisplatin for cytotoxicity).

Data Interpretation : Use ANOVA to compare treatment groups and address variability from biological replicates .

Advanced: How can computational modeling predict reactivity or binding modes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Parameterize the oxazole ring’s electron-deficient π-system for accurate ligand poses.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess Boc group stability under acidic conditions.

Framework Alignment : Link results to conceptual frameworks (e.g., frontier molecular orbital theory) to explain reactivity trends () .

Advanced: How to resolve contradictions in spectroscopic or solubility data?

Methodological Answer:

  • Reproducibility Checks : Repeat syntheses with strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere).
  • Advanced Characterization : Use 1H^1H-1H^1H COSY and HSQC NMR to resolve overlapping signals. For solubility discrepancies, perform dynamic light scattering (DLS) to detect aggregates.
  • Peer Validation : Compare data with independent labs or published datasets ( ) .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening : Test Pd0^0/ligand systems for coupling steps () or microwave-assisted heating for faster cyclization.
  • Solvent Optimization : Replace acetic acid with trifluoroethanol to enhance oxazole ring formation (lower dielectric constant reduces side reactions).
  • Byproduct Analysis : Use LC-MS to identify impurities; employ scavenger resins (e.g., trisamine for acyl halides) during purification .

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